molecular formula C20H24BFO4 B13930994 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13930994
M. Wt: 358.2 g/mol
InChI Key: ZRTWEOXVNQTBFG-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronic ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the anhydrous environment required for the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The aromatic ring can undergo reduction reactions, although the boronic ester group is typically stable under mild reducing conditions.

    Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be employed under hydrogenation conditions.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major products depend on the specific reducing conditions but may include reduced aromatic derivatives.

    Substitution: The major products are biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boronic esters has shown potential for developing new drugs, particularly in the field of cancer treatment.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, boronic esters can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and is used in similar synthetic applications.

    2-(4-Benzyloxyphenyl)benzimidazole: Another compound with a benzyloxy group, used in medicinal chemistry.

    4-(Benzyloxy)-3-fluoro-5-methoxyphenylboronic acid: The precursor to the boronic ester, used in similar cross-coupling reactions.

Uniqueness

2-(4-(Benzyloxy)-3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group with a fluorinated aromatic ring. This combination provides unique reactivity and stability, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C20H24BFO4

Molecular Weight

358.2 g/mol

IUPAC Name

2-(3-fluoro-5-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)15-11-16(22)18(17(12-15)23-5)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3

InChI Key

ZRTWEOXVNQTBFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)OC

Origin of Product

United States

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